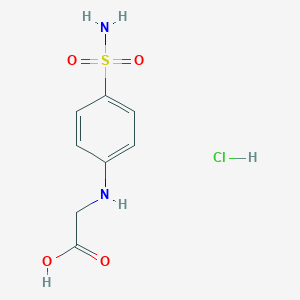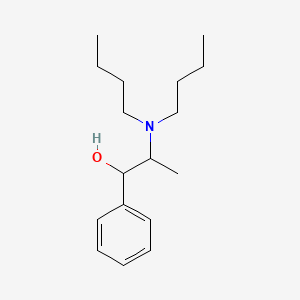
2-(4-Sulfamoylanilino)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement and the bonds between the atoms .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include the types of reactions, the conditions under which they occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Application in Observing Bacteriostatic Effects
In the research exploring the action of sulfanilamide, a compound closely related to 2-(4-Sulfamoylanilino)acetic acid;hydrochloride, it was observed that para-aminobenzenesulfonamide, a similar compound, exhibited bacteriostatic effects on the growth of certain molds. This suggests potential applications of 2-(4-Sulfamoylanilino)acetic acid;hydrochloride in studying bacteriostatic properties and microbial interactions (Bliss & Long, 1937).
Use in Spectrophotometric Analysis
A study describes the use of a sulfonamide compound in a spectrophotometric method for determining certain acidic compounds in water, grains, and plant materials. This indicates the potential application of 2-(4-Sulfamoylanilino)acetic acid;hydrochloride in analytical chemistry, particularly in spectrophotometric analyses (Shivhare, Raju, & Gupta, 1991).
Role in Chemical Synthesis
A study conducted in 2017 focused on the synthesis of specific chemical compounds using 4-aminobenzenesulfonamide, a related sulfonamide. The reaction produced compounds that could have various applications, implying that 2-(4-Sulfamoylanilino)acetic acid;hydrochloride might similarly be used in the synthesis of a range of organic compounds (Gein, Bobrovskaya, & Dmitriev, 2017).
Antimicrobial Activity Research
In a study on the synthesis and evaluation of pyrazole derivatives, p-sulfamylphenyl hydrazine, a sulfonamide derivative, was used. The resulting compounds displayed a moderate degree of potent antimicrobial activity. This suggests that 2-(4-Sulfamoylanilino)acetic acid;hydrochloride could be utilized in researching and developing antimicrobial agents (Sharshira & Hamada, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-sulfamoylanilino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.ClH/c9-15(13,14)7-3-1-6(2-4-7)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12)(H2,9,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNFBTRQDFQLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2436536.png)


![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)
![4-Pyrazol-1-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2436540.png)


![3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436545.png)
![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436546.png)



![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2436556.png)
![(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)